1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-phenylpiperidine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-phenylpiperidine-2-carboxylic acid is a complex organic compound characterized by its intricate molecular structure. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, medicine, and industry. Its unique structure, featuring a fluoren-9-yl group, a phenyl ring, and a piperidine ring, makes it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-phenylpiperidine-2-carboxylic acid typically involves multiple steps, starting with the preparation of the fluoren-9-yl methoxy carbonyl group This is often achieved through the reaction of fluoren-9-ylmethanol with carbonyl chloride under controlled conditions
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques to achieve high yields and purity. The process may also include the use of automated systems to control reaction parameters such as temperature, pressure, and reaction time, ensuring consistency and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions: 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-phenylpiperidine-2-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups within the compound's structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols or amines.
Scientific Research Applications
This compound has a wide range of applications in scientific research, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: Its structural complexity makes it a valuable tool for studying biological systems and interactions with biomolecules.
Industry: Use in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism by which 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-phenylpiperidine-2-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, influencing biological processes and leading to desired outcomes. The exact mechanism can vary depending on the context in which the compound is used.
Comparison with Similar Compounds
1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-phenylpiperidine-3-carboxylic acid
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-phenylacetic acid
Properties
CAS No. |
2384945-92-8 |
---|---|
Molecular Formula |
C27H25NO4 |
Molecular Weight |
427.5 g/mol |
IUPAC Name |
1-(9H-fluoren-9-ylmethoxycarbonyl)-5-phenylpiperidine-2-carboxylic acid |
InChI |
InChI=1S/C27H25NO4/c29-26(30)25-15-14-19(18-8-2-1-3-9-18)16-28(25)27(31)32-17-24-22-12-6-4-10-20(22)21-11-5-7-13-23(21)24/h1-13,19,24-25H,14-17H2,(H,29,30) |
InChI Key |
ZZVIPHPHAATVGA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(N(CC1C2=CC=CC=C2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.